Diethylene glycol distearate

Description

Properties

IUPAC Name |

2-(2-octadecanoyloxyethoxy)ethyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H78O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(41)44-37-35-43-36-38-45-40(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDMBTQVKVEMSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCOCCOC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H78O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861732 | |

| Record name | Oxydiethylene stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109-30-8 | |

| Record name | 1,1′-(Oxydi-2,1-ethanediyl) dioctadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol distearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 1,1'-(oxydi-2,1-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxydiethylene stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxydiethane-1,2-diyl distearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL DISTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/617Q4OD69O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethylene glycol distearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Diethylene Glycol Distearate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol distearate (CAS No. 109-30-8) is a diester formed from the reaction of two equivalents of stearic acid with one equivalent of diethylene glycol.[1] It is a versatile excipient widely employed in the pharmaceutical, cosmetic, and personal care industries. Its utility stems from its properties as an emulsifier, opacifier, pearlescent agent, and emollient.[2] This technical guide provides an in-depth overview of the core chemical properties, synthesis, analytical methodologies, and functional mechanisms of this compound, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a waxy, white to cream-colored solid at room temperature.[3] Its chemical and physical properties are determined by its long hydrocarbon chains from stearic acid and the ether linkage within the diethylene glycol backbone.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-octadecanoyloxyethoxy)ethyl octadecanoate | [4] |

| Synonyms | Oxydiethane-1,2-diyl distearate, PEG-2 Distearate | [1][4] |

| CAS Number | 109-30-8 | [1] |

| Molecular Formula | C₄₀H₇₈O₅ | [1] |

| Molecular Weight | 639.04 g/mol | [1][4] |

| Appearance | White to cream-colored waxy solid | [3] |

| Melting Point | 54-55 °C | [3] |

| Boiling Point | 666.4 ± 30.0 °C (Predicted) | N/A |

| Density | 0.910 ± 0.06 g/cm³ (Predicted) | N/A |

| Vapor Pressure | No data available | [3] |

| Solubility | Insoluble in water; dispersible in hot water. | |

| Saponification Value | 150 - 170 | [5] |

| Acid Value | ≤ 4.0 | [5] |

| Iodine Value | ≤ 3.0 | [5] |

Synthesis

The primary industrial synthesis route for this compound is the direct esterification of diethylene glycol with stearic acid. This reaction is typically catalyzed by an acid and driven to completion by the removal of water.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is based on established esterification principles and methods described in technical literature.[6][7]

Materials:

-

Stearic Acid (2 moles)

-

Diethylene Glycol (1 mole)

-

p-Toluenesulfonic acid (catalyst, ~0.5-1% of total reactant weight)

-

Toluene (solvent, sufficient to form an azeotrope with water)

-

5% Sodium Bicarbonate solution (for neutralization)

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Magnesium Sulfate (drying agent)

-

Ethanol or Acetone (for recrystallization)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

Procedure:

-

Reaction Setup: To a round-bottom flask, add stearic acid, diethylene glycol, a catalytic amount of p-toluenesulfonic acid, and toluene.

-

Esterification: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Reaction Monitoring: Continue the reaction until the theoretical amount of water is collected, indicating the reaction is near completion. This process can take several hours.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent such as ethanol or acetone to yield the final product.

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as melting point determination, FT-IR, and NMR spectroscopy.

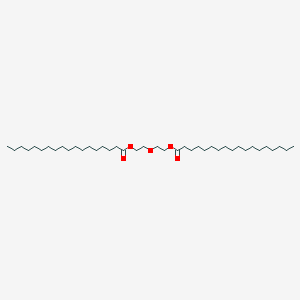

Caption: Synthesis workflow for this compound.

Analytical Methodologies

Quality control and characterization of this compound are crucial, particularly for pharmaceutical applications, to ensure low levels of residual reactants and byproducts, such as free diethylene glycol.

Experimental Protocol: HPLC for Purity and Free Diethylene Glycol

This method is adapted from pharmacopeial monographs and analytical literature for the analysis of related compounds.[5][8]

Objective: To determine the purity of this compound and quantify the amount of unreacted diethylene glycol.

Instrumentation and Columns:

-

High-Performance Liquid Chromatograph (HPLC)

-

Refractive Index (RI) Detector

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

Chromatographic Conditions:

-

Mobile Phase: Tetrahydrofuran or a gradient of acetonitrile and water.[5][9]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20-40 µL

-

Column Temperature: Ambient or controlled at 25 °C

-

Detector Temperature: 30 °C

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of diethylene glycol in the mobile phase at known concentrations (e.g., 0.1 to 2.0 mg/mL).

-

Sample Preparation: Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 40-50 mg/mL.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the peaks based on retention times (diethylene glycol will have a much shorter retention time than the distearate). Create a calibration curve from the standard solutions. Calculate the concentration of free diethylene glycol in the sample by comparing its peak area to the calibration curve. The purity of the distearate can be assessed by the relative area of its peak.

Caption: Quality control workflow using HPLC.

Functional Properties and Mechanism of Action

Emulsification and Opacification

As a non-ionic surfactant with a low Hydrophilic-Lipophilic Balance (HLB) value, this compound is effective in stabilizing water-in-oil emulsions. Its large lipophilic portion (stearate chains) orients into the oil phase, while the more hydrophilic diethylene glycol portion interacts with the water phase, reducing interfacial tension.

Pearlescence Mechanism

The pearlescent or nacreous effect in liquid formulations like shampoos and lotions is a key application. This effect is not chemical but physical, arising from the controlled crystallization of this compound into thin, platelet-like structures.[10][11]

Mechanism:

-

Solubilization: The formulation is heated above the melting point of this compound (typically >70-75 °C), and the compound is fully dissolved and dispersed.[10]

-

Controlled Cooling: The mixture is then cooled slowly under constant, gentle agitation.[10]

-

Crystallization: As the solution cools, the this compound precipitates out of the solution, forming fine, plate-like crystals.

-

Light Reflection: These microscopic platelets align themselves in layers within the liquid. When light passes through, it is reflected and refracted by the multiple layers of crystals, creating a shimmering, pearl-like luster.[11] The intensity of the effect is dependent on crystal size, shape, and concentration.[10]

Caption: Mechanism of pearlescence generation.

Toxicology and Safety

This compound is considered to have low acute toxicity and is safe for use in cosmetic ingredients at current practices and concentrations.[12] Repeated patch tests on human subjects with formulations containing up to 50% this compound showed no evidence of skin irritation or hypersensitivity.[12]

The primary toxicological concern is not the ester itself, but the potential for contamination with free diethylene glycol (DEG), a known nephrotoxin.[13] Therefore, strict quality control and analytical testing of raw materials to quantify free DEG levels are mandatory for pharmaceutical and cosmetic applications, with pharmacopeial limits set for its acceptable concentration.[5]

References

- 1. This compound [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. 1,1'-(Oxydi-2,1-ethanediyl) dioctadecanoate | C40H78O5 | CID 61026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diethylene Glycol Stearates [drugfuture.com]

- 6. Glycol Distearate - Descrizione [tiiips.com]

- 7. researchgate.net [researchgate.net]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Separation of Diethylene glycol monostearate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. View Attachment [cir-reports.cir-safety.org]

- 13. Diethylene glycol-induced toxicities show marked threshold dose response in rats - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of Diethylene Glycol Distearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of diethylene glycol distearate. The information is presented to support research, development, and formulation activities within the pharmaceutical and cosmetic industries. All quantitative data is summarized in structured tables for ease of reference, and where available, detailed experimental methodologies are described.

Physicochemical Properties

This compound is the diester of diethylene glycol and stearic acid.[1] It is a multifunctional excipient widely utilized for its emulsifying, opacifying, and viscosity-modifying properties.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C40H78O5 | [1][2][3] |

| Molecular Weight | 639.04 g/mol | [1][2][3] |

| Appearance | Slightly yellow to milky white solid | [2] |

| Melting Point | 54-55 °C | [2][3] |

| Boiling Point | 666.4 ± 30.0 °C (Predicted) | [2] |

| Density | 0.910 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Insoluble in water, ethanol, and ether. Dispersible in hot water. | [2] |

Table 2: Chemical Characteristics

| Property | Value | Source(s) |

| Acid Value | ≤ 5 mg KOH/g | [2] |

| Saponification Value | 184 - 194 mg KOH/g | [2] |

| pH (1% aqueous solution) | 5.0 - 7.0 | [2] |

| HLB Value | 3 | [2] |

Experimental Protocols

The determination of the physicochemical properties of this compound is guided by standardized pharmacopeial and industry methods. The following sections outline the general procedures for key analytical tests.

Determination of Saponification Value

The saponification value is the number of milligrams of potassium hydroxide (KOH) required to saponify one gram of a substance.

Principle: A known weight of this compound is refluxed with a known excess of alcoholic potassium hydroxide. The unreacted KOH is then titrated with a standardized acid. The saponification value is calculated from the difference between the blank and the sample titration values.

General Procedure (based on standard methods):

-

Sample Preparation: Accurately weigh approximately 2 grams of this compound into a flask.

-

Saponification: Add a precise volume of 0.5 N alcoholic potassium hydroxide solution and a few boiling chips. Connect the flask to a reflux condenser and boil gently for 30-60 minutes.

-

Titration: Cool the solution and add a phenolphthalein indicator. Titrate the excess KOH with 0.5 N hydrochloric acid until the pink color disappears.

-

Blank Determination: Perform a blank determination under the same conditions, omitting the sample.

-

Calculation: The saponification value is calculated using the following formula: Saponification Value = (B - S) * N * 56.1 / W Where:

-

B = volume of HCl used for the blank (mL)

-

S = volume of HCl used for the sample (mL)

-

N = normality of the HCl solution

-

56.1 = molecular weight of KOH ( g/mol )

-

W = weight of the sample (g)

-

Determination of Acid Value

The acid value is the number of milligrams of potassium hydroxide required to neutralize the free acids in one gram of the substance.

Principle: The sample is dissolved in a suitable solvent and titrated with a standardized solution of potassium hydroxide to a phenolphthalein endpoint.

General Procedure (based on standard methods):

-

Sample Preparation: Dissolve a known weight (e.g., 10 g) of this compound in a neutralized solvent mixture (e.g., ethanol or a toluene-ethanol mixture).

-

Titration: Add phenolphthalein indicator and titrate with a standardized potassium hydroxide solution (e.g., 0.1 N) until a permanent pink color is observed.

-

Calculation: The acid value is calculated using the following formula: Acid Value = (V * N * 56.1) / W Where:

-

V = volume of KOH solution used for the titration (mL)

-

N = normality of the KOH solution

-

56.1 = molecular weight of KOH ( g/mol )

-

W = weight of the sample (g)

-

Determination of Hydroxyl Value

The hydroxyl value is defined as the number of milligrams of potassium hydroxide equivalent to the hydroxyl content of one gram of the substance.

Principle: The hydroxyl groups are acetylated using a known excess of acetic anhydride in pyridine. The excess acetic anhydride is then hydrolyzed to acetic acid, and the total acid is titrated with a standardized potassium hydroxide solution.

General Procedure (based on standard methods):

-

Acetylation: Accurately weigh a sample and reflux with a precise volume of acetylating reagent (acetic anhydride in pyridine).

-

Hydrolysis: Add water to the cooled mixture to hydrolyze the excess acetic anhydride.

-

Titration: Add phenolphthalein indicator and titrate with a standardized potassium hydroxide solution.

-

Blank Determination: Perform a blank determination under the same conditions.

-

Calculation: The hydroxyl value is calculated considering the difference between the blank and sample titrations.

Functional and Application Workflow

This compound is primarily used as a formulation aid. The following diagrams illustrate its functional relationships and a typical workflow for its incorporation into a topical formulation.

Caption: Functional Relationships of this compound.

Caption: Workflow for Incorporating DEG Distearate in a Topical Formulation.

References

An In-Depth Technical Guide to the Synthesis and Purification of Diethylene Glycol Distearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of diethylene glycol distearate (DEGDS), a versatile diester with applications in the pharmaceutical, cosmetic, and industrial sectors. This document details the core chemical processes, experimental protocols, and analytical characterization necessary for the production of high-purity DEGDS.

Synthesis of this compound

The primary method for synthesizing this compound is through the direct esterification of diethylene glycol with two equivalents of stearic acid. This reaction is typically catalyzed by an acid catalyst to drive the equilibrium towards the formation of the diester and water. The water is continuously removed to ensure a high conversion rate.

A common and effective catalyst for this process is p-toluenesulfonic acid (p-TSA), which is known for its high efficiency and relatively low corrosivity compared to mineral acids like sulfuric acid.[1] The reaction is typically carried out in a solvent that forms an azeotrope with water, such as toluene, facilitating its removal.

The overall reaction is as follows:

2 CH₃(CH₂)₁₆COOH + HOCH₂CH₂OCH₂CH₂OH ⇌ CH₃(CH₂)₁₆COOCH₂CH₂OCH₂CH₂OOC(CH₂)₁₆CH₃ + 2 H₂O

Reaction Mechanism: The synthesis proceeds through a classic Fischer esterification mechanism. The acid catalyst protonates the carbonyl oxygen of the stearic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of diethylene glycol.

Experimental Protocol for Synthesis

The following protocol is adapted from a documented procedure for the synthesis of the closely related ethylene glycol distearate and is expected to yield high-purity this compound with minor optimization.[1]

Materials:

-

Diethylene Glycol (1.0 molar equivalent)

-

Stearic Acid (2.1 molar equivalents)

-

p-Toluenesulfonic acid (5% by weight of the reactant mixture)

-

Toluene (as solvent)

-

Demineralized water

-

Sodium hydroxide solution (for neutralization)

Equipment:

-

Reaction flask equipped with a Dean-Stark apparatus, condenser, and mechanical stirrer

-

Heating mantle

-

Separatory funnel

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Charge the reaction flask with diethylene glycol, stearic acid, p-toluenesulfonic acid, and toluene.

-

Heat the mixture to reflux (approximately 110-120°C) with continuous stirring.[1]

-

Continuously remove the water formed during the reaction as an azeotrope with toluene using the Dean-Stark apparatus.

-

Monitor the reaction progress by measuring the amount of water collected. The reaction is typically complete within 2-4 hours.[1]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a dilute sodium hydroxide solution to neutralize the p-toluenesulfonic acid catalyst, followed by several washes with demineralized water until the aqueous layer is neutral.

-

Separate the organic layer containing the crude this compound.

-

Remove the toluene solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is the crude this compound, which can then be purified.

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, the catalyst, and any side products. The primary method for purification is recrystallization.

Experimental Protocol for Purification

The following recrystallization protocol is based on a method described for purifying ethylene glycol distearate and is applicable to this compound.[1]

Materials:

-

Crude this compound

-

Carbon Tetrachloride

-

Acetone

Equipment:

-

Erlenmeyer flask

-

Heating plate with magnetic stirrer

-

Condenser

-

Ice bath

-

Suction filtration apparatus (Büchner funnel and flask)

-

Drying oven

Procedure:

-

Dissolve the crude this compound in a minimal amount of boiling carbon tetrachloride.[1]

-

Once completely dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to promote crystallization (to approximately 15-18°C).[1]

-

Add acetone to the cooled mixture with stirring to precipitate the purified product.[1]

-

Collect the white, pearlescent crystals by suction filtration.[1]

-

Wash the crystals with a small amount of cold acetone.

-

Dry the purified this compound in a vacuum oven. The expected yield of the purified product is in the range of 80-85%, with a purity exceeding 99.9%.[1]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Synthesis Reaction Parameters

| Parameter | Value | Reference |

| Molar Ratio (Stearic Acid:Diethylene Glycol) | 2.1 : 1 | [1] |

| Catalyst (p-TSA) Loading | 5% (w/w of reactants) | [1] |

| Reaction Temperature | 110 - 120 °C | [1] |

| Reaction Time | 2 - 4 hours | [1] |

| Expected Yield (Purified Product) | 80 - 85% | [1] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₄₀H₇₈O₅ | [2] |

| Molecular Weight | 639.04 g/mol | [2] |

| Appearance | White to cream-colored waxy solid | [3] |

| Melting Point | 43 - 50 °C | [4] |

| Acid Value | ≤ 4.0 mg KOH/g | [4] |

| Saponification Value | 150 - 170 mg KOH/g | [4] |

| Purity (after recrystallization) | > 99.9% | [1] |

Visualizations

Synthesis Workflow

References

An In-depth Technical Guide to the Esterification Process of Diethylene Glycol Distearate

This technical guide provides a comprehensive overview of the synthesis of diethylene glycol distearate, a versatile ester with applications in the pharmaceutical, cosmetic, and drug delivery sectors. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the reaction mechanisms, experimental protocols, and process optimization parameters.

Introduction

This compound is the diester formed from the reaction of two equivalents of stearic acid with one equivalent of diethylene glycol. Its chemical structure, characterized by a central diethylene glycol diether linkage flanked by two stearate ester groups, imparts unique physicochemical properties, making it a valuable excipient in various formulations. This guide will delve into the core aspects of its synthesis via the Fischer-Speier esterification route.

The Esterification Reaction: Mechanism and Kinetics

The synthesis of this compound is primarily achieved through the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid (stearic acid) and an alcohol (diethylene glycol).[1]

Reaction Mechanism

The reaction proceeds through a series of equilibrium steps, as illustrated in the diagram below. The key stages involve the protonation of the carboxylic acid, nucleophilic attack by the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of water to form the ester.[1][2][3] This process occurs sequentially, first forming the monoester and then the diester.

Reaction Kinetics

The Fischer esterification is a reversible reaction, and the forward reaction is typically second-order.[3] The rate of reaction is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. To drive the equilibrium towards the formation of the diester, it is common to use an excess of one reactant (typically stearic acid) or to remove water as it is formed, for instance, through azeotropic distillation.[1][4] While specific kinetic parameters such as reaction rate constants and activation energies for the synthesis of this compound are not extensively reported in publicly available literature, the general principles of esterification kinetics apply.

Experimental Protocols

Several methods for the synthesis of this compound have been reported, with variations in catalysts, solvents, and reaction conditions. A common approach is the direct esterification at high temperatures.

Solvent-Free Synthesis using a Solid Acid Catalyst

This method offers a greener alternative to traditional processes that use corrosive liquid acids and organic solvents.

Materials:

-

Stearic Acid (Technical or Analytical Grade)

-

Diethylene Glycol (Technical or Analytical Grade)

-

Solid Acid Catalyst (e.g., silica gel-supported acid)

Equipment:

-

Four-necked flask reactor equipped with a mechanical stirrer, thermometer, and a reflux condenser.

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Charge the reactor with the desired molar ratio of stearic acid and diethylene glycol. A common molar ratio is 2.1:1 of stearic acid to diethylene glycol to favor the formation of the diester.

-

Add the solid acid catalyst. The catalyst loading is typically in the range of 1-5% by weight of the stearic acid.

-

Heat the reaction mixture to the target temperature, generally between 230-260°C, under atmospheric pressure with constant stirring.

-

Maintain the reaction at this temperature for 2 to 4 hours. The progress of the reaction can be monitored by measuring the acid value of the mixture at regular intervals.

-

Once the acid value drops to the desired level (e.g., below 5 mg KOH/g), the reaction is considered complete.

-

Cool the reaction mixture and filter to remove the solid catalyst. The resulting product is crude this compound.

Synthesis using p-Toluenesulfonic Acid in Toluene

This method utilizes a homogeneous catalyst and an organic solvent to facilitate the removal of water via azeotropic distillation.

Materials:

-

Stearic Acid

-

Diethylene Glycol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Demineralized water

-

Acetone

-

Carbon tetrachloride

Equipment:

-

Reaction vessel with a Dean-Stark apparatus, condenser, and stirrer.

-

Heating source

-

Separatory funnel

-

Filtration apparatus

-

Drying oven

Procedure:

-

Combine stearic acid and diethylene glycol in a molar ratio of approximately 2.1:1 in toluene.

-

Add p-toluenesulfonic acid as the catalyst, typically around 5% of the total reactant weight.

-

Heat the mixture to the reflux temperature of toluene (around 110-120°C) and collect the water formed in the Dean-Stark trap.

-

Continue the reaction for 2-8 hours until the theoretical amount of water is collected.

-

After cooling, wash the reaction mixture with demineralized water to remove the catalyst and any unreacted diethylene glycol.

-

Separate the organic layer and dry it.

-

The crude product can be purified by recrystallization from a solvent mixture like carbon tetrachloride and acetone to yield a high-purity product.[5]

Process Parameters and Optimization

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes key parameters and their impact on the synthesis.

| Parameter | Typical Range | Effect on the Reaction |

| Molar Ratio (Stearic Acid:Diethylene Glycol) | 2:1 to 2.2:1 | A slight excess of stearic acid drives the equilibrium towards the formation of the diester. |

| Catalyst Type | Sulfuric acid, p-Toluenesulfonic acid, Solid acids | The choice of catalyst affects reaction rate, selectivity, and the need for subsequent purification steps. Solid acids offer easier separation and reduced corrosion. |

| Catalyst Concentration | 1-5 wt% | Higher catalyst concentration generally increases the reaction rate, but may also promote side reactions. |

| Temperature | 110 - 260°C | Higher temperatures increase the reaction rate but can lead to side reactions and product discoloration. |

| Reaction Time | 2 - 8 hours | Sufficient time is required to achieve high conversion. The optimal time depends on the other reaction parameters. |

| Solvent | Toluene or solvent-free | Toluene allows for azeotropic removal of water, driving the reaction to completion at lower temperatures. Solvent-free processes are more environmentally friendly but may require higher temperatures. |

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. Fischer esterification - Sciencemadness Wiki [sciencemadness.org]

- 5. RO109731B1 - Ethylenglycole distearate preparation process - Google Patents [patents.google.com]

Navigating the Solubility Landscape of Diethylene Glycol Distearate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of diethylene glycol distearate in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this excipient in their formulations. By understanding its solubility profile, users can optimize vehicle selection, enhance formulation stability, and ensure the effective delivery of therapeutic agents.

Core Solubility Profile

This compound, a diester of diethylene glycol and stearic acid, is a non-ionic surfactant with a lipophilic nature. Its solubility is largely dictated by the polarity of the solvent and the temperature of the system. While precise quantitative data across a wide range of organic solvents is not extensively published in publicly available literature, a qualitative understanding of its solubility is well-established.

Table 1: Qualitative Solubility of this compound in Various Organic Solvent Classes

| Solvent Class | Representative Solvents | Solubility |

| Hydrocarbons | Heptane, Toluene | Soluble[1] |

| Esters | Ethyl Acetate | Soluble[1] |

| Ketones | Acetone | Soluble[1] |

| Chlorinated Hydrocarbons | Chloroform, Dichloromethane | Soluble[1] |

| Alcohols | Ethanol, Isopropanol | Sparingly Soluble to Insoluble[2] |

| Ethers | Diethyl Ether | Sparingly Soluble to Insoluble[2] |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Generally Insoluble |

| Water | - | Insoluble[1][3] |

It is important to note that for solvents in which this compound is soluble, the process is often facilitated by heating.[1] Upon cooling, the dissolved ester may recrystallize, a property utilized in creating pearlescent effects in cosmetic formulations.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for their specific applications, experimental determination is necessary. The following protocols are based on established methodologies for determining the solubility of organic compounds and can be adapted for this compound.

Method 1: Isothermal Shake-Flask Method

This is a widely recognized method for determining equilibrium solubility.

Principle: An excess amount of the solute (this compound) is equilibrated with the solvent of interest at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Apparatus:

-

Constant temperature water bath or incubator

-

Vials with screw caps

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC, GC, or a validated gravimetric method)

Procedure:

-

Add an excess amount of this compound to a vial. The excess solid should be visually apparent.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial and place it in a constant temperature bath or incubator.

-

Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibrium should be established experimentally.

-

Allow the vial to stand undisturbed at the constant temperature to allow undissolved solids to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a membrane filter compatible with the solvent to remove any undissolved particles.

-

Analyze the concentration of this compound in the filtrate using a suitable and validated analytical method.

Method 2: Gravimetric Determination

This method is suitable when a highly specific analytical method for the solute is not available.

Principle: A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is determined.

Apparatus:

-

Same as Method 1 for equilibration.

-

Evaporating dish or pre-weighed vial.

-

Oven or vacuum desiccator for solvent removal.

Procedure:

-

Follow steps 1-7 of the Isothermal Shake-Flask Method.

-

Accurately transfer a known volume of the clear, saturated filtrate to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the this compound.

-

Once the solvent is completely removed, reweigh the dish or vial.

-

The mass of the dissolved this compound is the difference between the final and initial weights.

-

Calculate the solubility in terms of mass per volume of solvent (e.g., g/100 mL).

Visualizing the Solubility Determination Workflow

The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound.

References

An In-depth Technical Guide to the Thermal Properties of Diethylene Glycol Distearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol distearate, a diester of diethylene glycol and stearic acid, is a versatile compound widely utilized in the pharmaceutical, cosmetic, and personal care industries. Its primary functions include acting as an emulsifier, opacifying agent, and pearlescent agent in various formulations. A thorough understanding of its thermal properties is paramount for formulation development, manufacturing process optimization, and ensuring product stability. This technical guide provides a comprehensive overview of the key thermal characteristics of this compound, detailed experimental protocols for their determination, and a logical workflow for thermal analysis.

Core Thermal Properties

The thermal behavior of this compound dictates its performance in various applications. Key properties include its melting point, boiling point, and flash point, which are crucial for handling, processing, and safety.

Quantitative Data Summary

The following table summarizes the available quantitative data for the thermal properties of this compound.

| Thermal Property | Value | Unit |

| Melting Point | 54 - 55[1] | °C |

| Boiling Point | 666.367 (at 760 mmHg)[2] | °C |

| 666.4 ± 30.0 (Predicted)[1] | °C | |

| Flash Point | 262.1[2] | °C |

| Specific Heat Capacity | Data not available | - |

| Thermal Conductivity | Data not available | - |

| Heat of Fusion | Data not available | - |

| Decomposition Temperature | Data not available | - |

Experimental Protocols for Thermal Analysis

The determination of the thermal properties of this compound relies on established analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide valuable insights into the material's behavior as a function of temperature.

Differential Scanning Calorimetry (DSC) Protocol

DSC is employed to determine the melting point and heat of fusion of this compound. This technique measures the difference in heat flow between a sample and a reference as a function of temperature.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Apparatus:

-

Differential Scanning Calorimeter

-

Aluminum crucibles and lids

-

Microbalance

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum crucible.

-

Encapsulation: Hermetically seal the crucible to prevent any loss of sample during heating.

-

Instrument Setup:

-

Place the sealed sample crucible and an empty reference crucible into the DSC cell.

-

Set the initial temperature to a value below the expected melting point (e.g., 25°C).

-

Set the final temperature to a value above the expected melting point (e.g., 80°C).

-

Set a constant heating rate, typically 10°C/min.

-

Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide a controlled atmosphere.

-

-

Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

-

Data Analysis:

-

The melting point is determined as the onset or peak temperature of the endothermic transition on the DSC thermogram.

-

The heat of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

-

Thermogravimetric Analysis (TGA) Protocol

TGA is utilized to assess the thermal stability and decomposition profile of this compound. This method measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Objective: To determine the decomposition temperature and thermal stability of this compound.

Apparatus:

-

Thermogravimetric Analyzer

-

Ceramic or platinum crucibles

-

Microbalance

Procedure:

-

Sample Preparation: Place 5-10 mg of this compound into a tared TGA crucible.

-

Instrument Setup:

-

Place the crucible containing the sample onto the TGA balance.

-

Set the initial temperature to ambient temperature.

-

Set the final temperature to a point beyond the expected decomposition, for example, 700°C.

-

Set a constant heating rate, typically 10°C/min.

-

Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Data Acquisition: Begin the heating program and record the sample's mass as a function of temperature.

-

Data Analysis:

-

The onset of decomposition is identified as the temperature at which a significant mass loss begins.

-

The TGA curve provides information on the different stages of decomposition and the percentage of residual mass.

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the thermal analysis of this compound, from sample preparation to data interpretation.

References

Diethylene Glycol Distearate: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol distearate, with a CAS number of 109-30-8, is a diester of diethylene glycol and stearic acid. It finds extensive application in the pharmaceutical, cosmetic, and personal care industries as an emulsifier, opacifying agent, and pearlescent agent. For formulation scientists and researchers, a thorough understanding of its physical properties, such as melting and boiling points, is crucial for process development, stability testing, and quality control. This technical guide provides an in-depth look at these key parameters, including experimental protocols for their determination.

Physicochemical Data

The melting and boiling points of this compound are summarized in the table below. It is important to note that due to its high molecular weight, the boiling point is a predicted value at standard atmospheric pressure, as experimental determination is challenging due to potential decomposition at elevated temperatures.

| Property | Value | Source(s) |

| Melting Point | 54 - 55 °C | [1][2][3][4][5][6] |

| Boiling Point | 666.4 °C (Predicted at 760 mmHg) | [2][3][4][5][6] |

Experimental Protocols

Accurate determination of the melting and boiling points of a substance like this compound is fundamental to its characterization. Standard laboratory procedures for these measurements are detailed below.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol describes the capillary method, a common and reliable technique for melting point determination.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a packed column of 2-3 mm in height is achieved.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating and Observation:

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The sample is observed through the magnifying lens.

-

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

Determining the boiling point of a high-molecular-weight compound like this compound at atmospheric pressure can lead to decomposition. Therefore, distillation under reduced pressure (vacuum distillation) is the preferred method to determine its boiling point. However, in the absence of experimental data, a common alternative for high-boiling liquids is the Thiele tube method, which can be adapted for small sample sizes.

Apparatus:

-

Thiele tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Mineral oil or other suitable heating fluid

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid sample in the test tube.

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in the Thiele tube containing the heating fluid.

-

Heating: The side arm of the Thiele tube is gently heated. This design promotes convection currents, ensuring uniform heating of the sample.

-

Observation:

-

As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Upon reaching the boiling point, the vapor pressure of the liquid will equal the external pressure, and a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of the melting point of this compound.

Caption: Experimental workflow for melting point determination.

References

Spectroscopic Characterization of Diethylene Glycol Distearate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethylene glycol distearate, a widely used excipient in the pharmaceutical and cosmetic industries. This document focuses on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a detailed analysis of its structural features. The information herein is intended to support researchers in quality control, formulation development, and analytical testing.

Introduction

This compound (CAS No. 109-30-8) is the diester of diethylene glycol and stearic acid.[1][2] Its chemical formula is C40H78O5, and it has a molecular weight of approximately 639.04 g/mol .[1][3] Understanding its spectroscopic profile is crucial for identity confirmation, purity assessment, and characterization in various formulations.

Spectroscopic Data

The following sections present the available and expected spectroscopic data for this compound. Due to the limited availability of specific, published quantitative data, the tables include typical chemical shifts and vibrational frequencies for the functional groups present in the molecule, supplemented by data from related compounds and spectral databases.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by the prominent absorption bands of its ester functional groups and long aliphatic chains. The data presented is based on an analysis of the functional groups and a dispersive instrument spectrum from the NIST WebBook.[1]

Table 1: FTIR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity | Notes |

| ~2918 | C-H Asymmetric Stretch (Alkyl) | Strong | Characteristic of the long stearate chains. |

| ~2850 | C-H Symmetric Stretch (Alkyl) | Strong | Characteristic of the long stearate chains. |

| ~1738 | C=O Stretch (Ester) | Strong | This is a key diagnostic peak for the ester functional groups. The exact position can be influenced by the physical state of the sample. |

| ~1465 | C-H Bend (Scissoring) | Medium | Associated with the methylene groups of the alkyl chains. |

| ~1170 | C-O Stretch (Ester) | Strong | Represents the stretching vibration of the C-O bond adjacent to the carbonyl group. |

| ~1110 | C-O-C Stretch (Ether) | Medium-Strong | Arises from the ether linkage in the diethylene glycol moiety. |

Note: The peak positions are approximate and can vary based on the sample preparation and the specific instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule. The following data is compiled from typical values for long-chain esters and related structures.[4]

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative) | Assignment |

| ~4.22 | t | 4H | -O-CH₂ -CH₂-O-C=O |

| ~3.68 | t | 4H | -O-CH₂-CH₂ -O-C=O |

| ~2.29 | t | 4H | -CH₂ -C=O |

| ~1.62 | m | 4H | -CH₂-CH₂ -C=O |

| ~1.25 | s (br) | ~56H | -(CH₂ )₁₄- |

| ~0.88 | t | 6H | -CH₃ |

Note: Spectra are typically recorded in deuterated chloroform (CDCl₃). Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. t = triplet, m = multiplet, s (br) = broad singlet.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~173.9 | C =O (Ester) |

| ~69.1 | -O-C H₂-CH₂-O-C=O |

| ~63.5 | -O-CH₂-C H₂-O-C=O |

| ~34.4 | -C H₂-C=O |

| ~31.9 | Methylene chain |

| ~29.7 | Methylene chain |

| ~29.5 | Methylene chain |

| ~29.3 | Methylene chain |

| ~29.1 | Methylene chain |

| ~24.9 | -CH₂-C H₂-C=O |

| ~22.7 | -C H₂-CH₃ |

| ~14.1 | -C H₃ |

Note: Spectra are typically recorded in deuterated chloroform (CDCl₃). Chemical shifts are referenced to TMS at 0 ppm.

Experimental Protocols

The following are generalized protocols for obtaining FTIR and NMR spectra of this compound.

FTIR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the FTIR spectrum. A typical acquisition consists of 16 to 32 scans at a resolution of 4 cm⁻¹.

NMR Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. A gentle warming in a water bath may be necessary to aid dissolution.

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, a 30° or 90° pulse angle is used with a relaxation delay of 1-5 seconds.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a standard pulse sequence with proton decoupling (e.g., zgpg30).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the spectrum similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for FTIR analysis.

References

Diethylene Glycol Distearate: A Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling procedures for diethylene glycol distearate in a laboratory setting. The information is compiled from various safety data sheets to ensure a comprehensive understanding of its properties and the necessary precautions for its use.

Chemical and Physical Properties

This compound is a solid substance with the following properties:

| Property | Value | Reference |

| CAS Number | 109-30-8 | [1] |

| Molecular Formula | [CH3(CH2)16CO2CH2CH2]2O | [1] |

| Appearance | Solid | [1] |

| Melting Point/Range | 54 - 55 °C / 129.2 - 131 °F | [1] |

| pH | Not applicable | [1] |

| Odor | No information available | [1] |

Toxicological Data

Based on available safety data sheets, this compound is not classified as a hazardous substance.[1][2][3] The product is stated to contain no substances which at their given concentration are considered to be hazardous to health.[1] However, one source suggests it may cause skin and eye irritation and may be harmful if swallowed, in contact with skin, or inhaled.[4]

| Toxicity Category | Finding | Reference |

| Acute Toxicity | No data available | [1] |

| Skin Corrosion/Irritation | No data available | [1] |

| Serious Eye Damage/Irritation | No data available | [1] |

| Respiratory or Skin Sensitization | No data available | [1] |

| Germ Cell Mutagenicity | No data available | [1] |

| Carcinogenicity | No data available | [1] |

| Reproductive Toxicity | No data available | [1] |

| STOT-Single Exposure | No data available | [1] |

| STOT-Repeated Exposure | No data available | [1] |

| Aspiration Hazard | No data available | [1] |

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to ensure safety when handling this compound in the laboratory.

| PPE Type | Specification | Reference |

| Eye Protection | Wear safety glasses with side shields (or goggles) conforming to EN 166 or NIOSH standards. | [1][2] |

| Hand Protection | Protective gloves, such as nitrile rubber, should be worn. Gloves must be inspected prior to use. | [1][2] |

| Skin and Body Protection | Wear long-sleeved clothing. For larger spills or specific situations, fire/flame resistant and impervious clothing may be necessary. | [1][2] |

| Respiratory Protection | Under normal use conditions with adequate ventilation, no protective equipment is needed. For large-scale use, emergencies, or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 136 approved respirator. | [1][2] |

Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling:

-

Handle in a well-ventilated place.[2]

-

Wear suitable protective clothing.[2]

-

Avoid contact with skin and eyes.[2]

-

Avoid the formation of dust and aerosols.[2]

-

Use non-sparking tools.[2]

-

Prevent fire caused by electrostatic discharge steam.[2]

Storage:

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[2]

-

Store apart from foodstuff containers or incompatible materials.[2]

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

| Exposure Route | First Aid Procedure | Reference |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [1][2] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. | [1][4] |

| Inhalation | Remove to fresh air. Get medical attention immediately if symptoms occur or if breathing is difficult. If not breathing, give artificial respiration. | [1][2] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur. | [1][2] |

Accidental Release Measures

In case of a spill, follow these procedures:

-

Avoid dust formation.[2]

-

Avoid breathing mist, gas, or vapors.[2]

-

Avoid contact with skin and eyes.[2]

-

Use personal protective equipment, including chemical impermeable gloves.[2]

-

Ensure adequate ventilation.[2]

-

Remove all sources of ignition.[2]

-

Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[2]

-

Prevent further spillage or leakage if it is safe to do so.[2]

-

Do not let the chemical enter drains.[2]

-

Collect and arrange for disposal. Keep the chemical in suitable and closed containers for disposal.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[2]

Experimental Protocols

For analytical detection of the related compounds, diethylene glycol (DEG) and ethylene glycol (EG), in finished products, the FDA has developed a method using Gas Chromatography-Mass Spectrometry (GC-MS).[5] This method is intended to identify contamination in high-risk drug components.[5]

Visualizations

Caption: General laboratory workflow for handling this compound.

Caption: Decision-making flowchart for a this compound spill.

References

diethylene glycol distearate material safety data sheet for researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for diethylene glycol distearate, focusing on information critical to laboratory and research applications. The data herein has been compiled and organized to provide researchers, scientists, and drug development professionals with a thorough understanding of the safe handling, storage, and disposal of this chemical.

Chemical Identification and Physical Properties

This compound is the diester of diethylene glycol and stearic acid. It is a waxy solid commonly used as an emulsifier, thickening agent, and pearlescent agent in various cosmetic and pharmaceutical formulations. While several CAS numbers are sometimes associated with commercial products, the most frequently cited for this compound is 109-30-8.[1][2][3] Commercial grades may be mixtures containing related substances like diethylene glycol monostearate.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 109-30-8 | [1][2][3] |

| Molecular Formula | C40H78O5 | [1][2] |

| Molecular Weight | 639.04 g/mol | [2] |

| Appearance | White to cream-colored waxy solid/flakes | [5] |

| Melting Point | 54 - 55 °C | [2][3] |

| Boiling Point | 666.367 °C at 760 mmHg | [2] |

| Flash Point | 262.096 °C | [2] |

| Density | 0.91 g/cm³ | [2][3] |

| Water Solubility | Insoluble | [6] |

| Vapor Pressure | 1.27E-17 mmHg at 25°C |

Hazard Identification and Toxicological Data

According to the Globally Harmonized System (GHS), this compound is generally not classified as a hazardous substance.[7] However, as with any chemical, it is essential to handle it with appropriate care and be aware of its toxicological profile.

Table 2: Summary of Toxicological Data

| Endpoint | Result | Species | Source(s) |

| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Rat | [8][9] |

| Skin Corrosion/Irritation | Not expected to be an irritant, though some formulations containing it may cause slight to severe irritation. | Rabbit | [8][9] |

| Serious Eye Damage/Irritation | May cause irritation. | ||

| Respiratory or Skin Sensitization | No evidence of skin sensitization in human studies. | Human | [10] |

| Carcinogenicity | Not listed as a carcinogen by NTP, IARC, or OSHA. | ||

| Germ Cell Mutagenicity | No data available. | [11] | |

| Reproductive Toxicity | No data available. |

Experimental Protocols

The following are summaries of standardized methodologies for key toxicological assessments, based on OECD guidelines. These protocols provide a framework for the types of experiments used to generate the safety data presented.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is used to assess the acute toxic effects of a substance when administered orally.[12]

-

Principle : The test substance is administered in a single dose to fasted animals, typically rats. The procedure uses a stepwise approach with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) to identify a dose that produces some signs of toxicity without mortality, thereby minimizing animal use.[12]

-

Procedure :

-

A group of animals of a single sex (usually females) is dosed at a selected starting dose.[12]

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[13]

-

Depending on the outcome (survival or death), the dose for the next group is either increased or decreased.[12]

-

All animals are subjected to a gross necropsy at the end of the observation period.[12]

-

-

Data Analysis : The results are used to classify the substance for acute toxicity according to the GHS.[12] The LD50 is not determined with precision but is inferred to be above or below a certain dose level.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This in vitro test is used to predict the skin irritation potential of a chemical, avoiding the use of live animals.[14][15][16]

-

Principle : The test substance is applied topically to a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[14][15] The potential for skin irritation is determined by the resulting cell viability.[17]

-

Procedure :

-

A fixed amount of the test substance is applied to the surface of the RhE tissue.

-

After a specific exposure period, the substance is rinsed off, and the tissue is incubated.[16]

-

Cell viability is measured using a quantitative assay, typically the MTT assay, which measures the metabolic activity of the cells.[16]

-

-

Data Analysis : The substance is identified as an irritant if the cell viability is reduced below a defined threshold (≤ 50%) compared to negative controls.[15][17]

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.[18][19][20][21]

-

Principle : A single dose of the test substance is applied to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control.[18][19][21] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[18][21]

-

Procedure :

-

A weight-of-evidence analysis of existing data is performed first to avoid unnecessary animal testing.[18]

-

If testing is necessary, an initial test is performed on a single animal.[19]

-

Observations are made at 1, 24, 48, and 72 hours after application.[20]

-

If corrosive or severe irritant effects are observed, no further testing is performed. If not, the response is confirmed in up to two additional animals.[18][19]

-

The use of analgesics and anesthetics is recommended to minimize pain and distress.[18]

-

-

Data Analysis : The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance's eye irritation potential.

Handling, Storage, and First Aid

Safe Handling and Storage

-

Handling : Handle in a well-ventilated area.[11] Wear suitable protective clothing, gloves, and eye/face protection.[11] Avoid the formation of dust and aerosols.[11]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

The following diagram outlines the recommended first aid procedures in case of exposure to this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | 109-30-8 - BuyersGuideChem [buyersguidechem.com]

- 3. This compound | CAS#:109-30-8 | Chemsrc [chemsrc.com]

- 4. hallstar-sds.thewercs.com [hallstar-sds.thewercs.com]

- 5. WERCS Studio - Application Error [hallstar-sds.thewercs.com]

- 6. Glycol distearate - Wikipedia [en.wikipedia.org]

- 7. 1,1'-(Oxydi-2,1-ethanediyl) dioctadecanoate | C40H78O5 | CID 61026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cir-safety.org [cir-safety.org]

- 9. cir-safety.org [cir-safety.org]

- 10. View Attachment [cir-reports.cir-safety.org]

- 11. chemicalbook.com [chemicalbook.com]

- 12. oecd.org [oecd.org]

- 13. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 14. siesascs.edu.in [siesascs.edu.in]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. mbresearch.com [mbresearch.com]

- 17. oecd.org [oecd.org]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 20. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 21. nucro-technics.com [nucro-technics.com]

Environmental Fate and Biodegradability of Diethylene Glycol Distearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethylene glycol distearate is a diester of diethylene glycol and stearic acid, commonly used in cosmetics, personal care products, and pharmaceutical formulations as an emulsifying, opacifying, and viscosity-increasing agent. Understanding its environmental fate and biodegradability is crucial for assessing its overall environmental impact. While direct experimental data on this compound is limited, a comprehensive analysis of its constituent molecules—diethylene glycol and stearic acid—and structurally similar compounds provides a strong basis for predicting its environmental behavior. This technical guide synthesizes the available scientific information to provide an in-depth overview of the environmental fate and biodegradability of this compound, including its anticipated hydrolysis, aerobic and anaerobic degradation pathways, and potential for bioaccumulation.

Chemical Properties and Environmental Entry

This compound is a solid at room temperature with low water solubility. Its entry into the environment is primarily through wastewater from the manufacturing, formulation, and use of products containing it. Given its physical properties, it is expected to partition predominantly to sludge in wastewater treatment plants (WWTPs).

Abiotic Degradation: Hydrolysis

The primary abiotic degradation pathway for this compound in the environment is expected to be hydrolysis. The ester linkages are susceptible to cleavage, yielding diethylene glycol and two molecules of stearic acid.

Reaction: this compound + 2 H₂O → Diethylene Glycol + 2 Stearic Acid

Aerobic Biodegradation

Based on the biodegradability of its components, this compound is anticipated to be biodegradable.

-

Diethylene Glycol: This component is well-documented as being readily biodegradable.[1] Studies have shown significant degradation in standard OECD tests. For instance, in an OECD 301B test, diethylene glycol demonstrated 70-80% degradation based on CO2 evolution and 90-100% based on Dissolved Organic Carbon (DOC) removal within 28 days.[2] However, some studies indicate that it may not always meet the strict 10-day window for "ready biodegradability" in all test conditions, suggesting it is more accurately classified as inherently biodegradable.[3][4]

-

Stearic Acid: As a naturally occurring fatty acid, stearic acid is considered to be readily biodegradable.[5][6]

The overall aerobic biodegradation of this compound is therefore expected to proceed readily following initial hydrolysis.

Quantitative Data on the Biodegradability of Components

| Component | Test Guideline | Biodegradation | Timeframe | Classification |

| Diethylene Glycol | OECD 301B | 70-80% (CO₂ evolution) | 28 days | Readily Biodegradable |

| Diethylene Glycol | OECD 301B | 90-100% (DOC removal) | 28 days | Readily Biodegradable |

| Diethylene Glycol | Various | Did not meet 10-day window in some tests | 28 days | Inherently Biodegradable |

| Stearic Acid | General | Readily biodegradable | - | Readily Biodegradable |

Anaerobic Biodegradation

In anoxic environments, such as in deeper layers of sediment or under certain conditions in WWTPs, anaerobic biodegradation is the key degradation process.

-

Diethylene Glycol: Anaerobic degradation of diethylene glycol has been documented, with methanogenic consortia capable of breaking it down.[7][8]

-

Stearic Acid: Anaerobic degradation of stearic acid has also been observed, although the process can be slow.[9][10]

Therefore, this compound is expected to be biodegradable under anaerobic conditions, likely proceeding after an initial hydrolysis step.

Bioaccumulation Potential

The potential for a substance to bioaccumulate is often estimated using its octanol-water partition coefficient (Log Kow).

-

Diethylene Glycol: Has a low Log Kow of -1.98 and a bioconcentration factor (BCF) of 100, indicating a low potential for bioaccumulation.[2]

-

Stearic Acid: As a fatty acid, it will be metabolized and incorporated into biological tissues, but it is not considered to be a persistent or bioaccumulative substance in the traditional sense.

Given that this compound is expected to hydrolyze into non-bioaccumulative components, its overall potential for bioaccumulation is considered to be low. Safety data sheets for this compound, while lacking specific data, do not indicate a concern for bioaccumulation.[11][12]

Environmental Fate Summary

The environmental fate of this compound is governed by its susceptibility to hydrolysis and the subsequent biodegradation of its constituent parts. It is not expected to persist in the environment. In soil, diethylene glycol is expected to have very high mobility, while stearic acid will be less mobile.[2]

Predicted Environmental Fate of this compound and its Hydrolysis Products

| Substance | Persistence | Bioaccumulation Potential | Mobility in Soil |

| This compound | Low (due to hydrolysis and biodegradation) | Low | Low (parent compound), High (DEG) |

| Diethylene Glycol | Low | Low | Very High |

| Stearic Acid | Low | Low | Low to Medium |

Experimental Protocols

While specific studies on this compound are lacking, the following standard OECD guidelines would be appropriate for assessing its biodegradability.

OECD 301F: Ready Biodegradability - Manometric Respirometry Test

This test is suitable for poorly soluble substances like this compound.

Methodology:

-

Test Substance Preparation: A known concentration of the test substance is added to a mineral medium. Due to its low solubility, it may be adsorbed onto an inert support like silica gel.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial inoculum.

-

Test System: The test is conducted in sealed vessels connected to a respirometer, which measures oxygen consumption.